molecular formula C15H29N5O B5999807 4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one

4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one

Cat. No.: B5999807
M. Wt: 295.42 g/mol
InChI Key: NBQFSDANHJKICO-UHFFFAOYSA-N
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Description

4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of dipropylamino groups at the 4 and 6 positions and a keto group at the 2 position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with dipropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dipropylamino groups.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dipropylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one
  • 4,6-bis(diethylamino)-1,3,5-triazin-2(1H)-one
  • 4,6-bis(dibutylamino)-1,3,5-triazin-2(1H)-one

Uniqueness

4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific dipropylamino groups, which confer distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-bis(dipropylamino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N5O/c1-5-9-19(10-6-2)13-16-14(18-15(21)17-13)20(11-7-3)12-8-4/h5-12H2,1-4H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQFSDANHJKICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=O)N1)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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